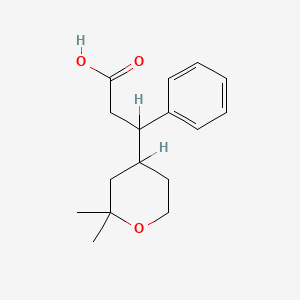

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid” is a chemical compound with the CAS Number: 337311-00-9. Its molecular weight is 247.38 . The IUPAC name for this compound is 3- (2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-1-propanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO/c1-16(2)12-14(9-11-18-16)15(8-10-17)13-6-4-3-5-7-13/h3-7,14-15H,8-12,17H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is stored at ambient temperature and is sensitive to air . Unfortunately, specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, sharing structural motifs with 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid, have been recognized for their anticancer properties. The chemical functionality inherent in these compounds, including the phenyl acrylic acid structure, allows for a variety of chemical reactions that are pivotal in medicinal research. These derivatives have demonstrated significant antitumor efficacy, renewing interest in their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Lignin Model Studies

Research on the acidolysis of lignin model compounds, which resemble the structure of the subject compound, highlights the significance of specific functional groups in chemical reactions relevant to material sciences. These studies provide insights into the breakdown and utilization of lignin, a major plant biomass component, potentially guiding the development of sustainable materials and energy sources (Yokoyama, 2015).

Pharmacological Effects of Phenolic Acids

Phenolic acids, including chlorogenic acid (CGA), which shares functional similarities with the compound of interest, exhibit a broad spectrum of pharmacological effects. CGA, for instance, is known for its antioxidant, anti-inflammatory, and neuroprotective roles. Such studies underscore the therapeutic potential of phenolic acid derivatives in managing various health conditions, including metabolic disorders and oxidative stress-related diseases (Naveed et al., 2018).

Heterocyclic Compound Synthesis

The reactivity of certain core structures related to 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid facilitates the synthesis of a wide range of heterocyclic compounds. This versatility is crucial in drug discovery and the development of novel therapeutic agents, highlighting the compound's relevance in synthetic organic chemistry (Gomaa & Ali, 2020).

Antifungal Research

In the fight against plant pathogens, such as Fusarium oxysporum, small molecule derivatives related to the compound of interest have shown promising antifungal activities. This research not only contributes to agricultural sciences by providing insights into plant disease management but also demonstrates the broader applicability of such compounds in biotechnological applications (Kaddouri et al., 2022).

Safety And Hazards

properties

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEUBLWZXDCPQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349467 |

Source

|

| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid | |

CAS RN |

331430-39-8 |

Source

|

| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)